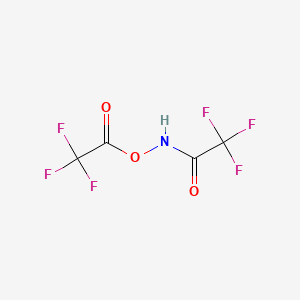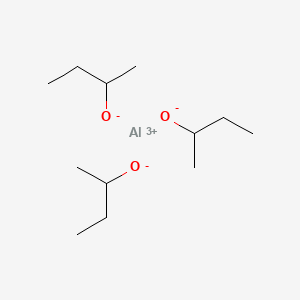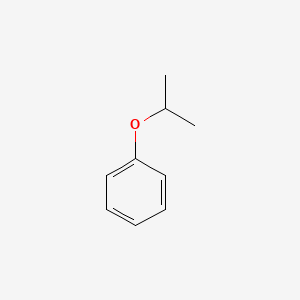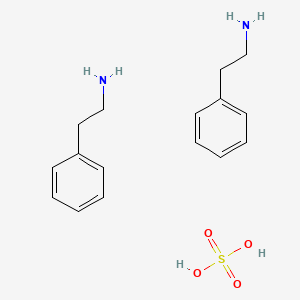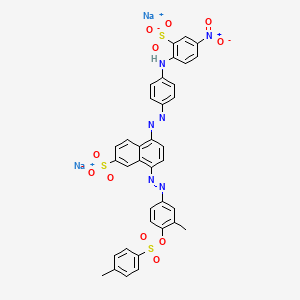
Zinc-69
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc-69 is an isotope of zinc with a mass number of 69. It has an atomic number of 30, meaning it contains 30 protons and 39 neutrons. This isotope is radioactive and has a half-life of approximately 56.4 minutes . This compound is primarily used in scientific research due to its unique properties and behavior.
准备方法
Synthetic Routes and Reaction Conditions: Zinc-69 can be produced through the irradiation of copper-69 (Cu-69) in a nuclear reactor. The reaction involves the capture of a neutron by copper-69, resulting in the formation of zinc Zn-69 .
Industrial Production Methods: Industrial production of zinc Zn-69 is typically carried out in specialized facilities equipped with nuclear reactors. The process involves the precise control of neutron flux and irradiation time to ensure the efficient production of zinc Zn-69 while minimizing the formation of unwanted isotopes .
化学反应分析
Types of Reactions: Zinc-69 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide (ZnO) when exposed to oxygen.
Reduction: this compound can be reduced from its oxide form back to elemental zinc using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen gas (O₂) at elevated temperatures.
Reduction: Hydrogen gas (H₂) at high temperatures.
Substitution: Various metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Zinc oxide (ZnO).
Reduction: Elemental zinc (Zn).
Substitution: Compounds containing zinc Zn-69 in place of another metal.
科学研究应用
Zinc-69 has a wide range of applications in scientific research, including:
Chemistry:
- Used as a tracer in studies of chemical reactions and mechanisms.
- Employed in the investigation of zinc’s role in catalytic processes.
Biology:
- Utilized in studies of zinc’s biological functions and its role in enzyme activity.
- Helps in understanding zinc’s involvement in cellular processes and signaling pathways.
Medicine:
- Applied in medical imaging techniques to study zinc distribution in the body.
- Used in research on zinc’s therapeutic potential and its role in various diseases.
Industry:
- Employed in the development of new materials and coatings.
- Used in the study of zinc’s corrosion resistance and its applications in protective coatings.
作用机制
Zinc-69 exerts its effects through various mechanisms, including:
Molecular Targets and Pathways:
- This compound can bind to specific proteins and enzymes, influencing their activity and function.
- It can modulate the bioavailability of ligands and the binding affinity of receptors, thereby affecting intracellular signaling pathways .
Cellular Processes:
- This compound plays a role in cellular growth, development, and differentiation.
- It is involved in the regulation of gene expression and protein synthesis.
相似化合物的比较
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Uniqueness of Zinc-69:
属性
CAS 编号 |
13982-23-5 |
|---|---|
分子式 |
Zn |
分子量 |
68.92655 g/mol |
IUPAC 名称 |
zinc-69 |
InChI |
InChI=1S/Zn/i1+4 |
InChI 键 |
HCHKCACWOHOZIP-RNFDNDRNSA-N |
手性 SMILES |
[69Zn] |
SMILES |
[Zn] |
规范 SMILES |
[Zn] |
同义词 |
69Zn radioisotope Zinc-69 Zn-69 radioisotope |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




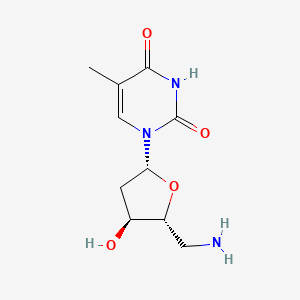
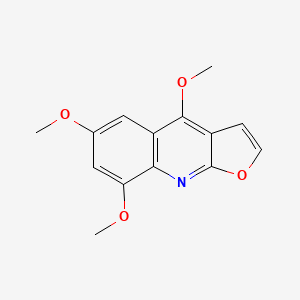
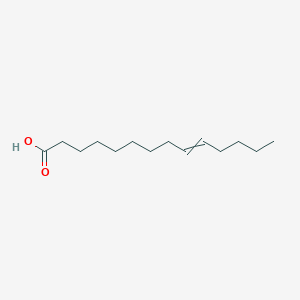
![(8R,9S,13S,14S,17R)-17-ethynyl-2-fluoro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1215973.png)

